

Structure elucidation of Methyl 4,6-dibromo-3-hydroxypicolinate

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Compound of Interest

Compound Name: Methyl 4,6-dibromo-3-hydroxypicolinate

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An In-depth Technical Guide to the Structure Elucidation of **Methyl 4,6-dibromo-3-hydroxypicolinate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research, ensuring the integrity of subsequent studies and the safety of developed materials. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of **Methyl 4,6-dibromo-3-hydroxypicolinate**. As a substituted picolinate, this molecule presents a unique analytical challenge that requires the synergistic application of spectroscopic and crystallographic methods. This document moves beyond a simple listing of procedures, offering insights into the causality behind experimental choices and demonstrating how a self-validating system of analysis leads to an unambiguous structural assignment. We will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the definitive confirmation by X-ray Crystallography.

Introduction to the Target Molecule

Methyl 4,6-dibromo-3-hydroxypicolinate is a halogenated pyridine derivative. Such compounds are significant scaffolds in medicinal chemistry and materials science. The precise arrangement of its substituents—two bromine atoms, a hydroxyl group, and a methyl ester—on

the pyridine ring dictates its chemical reactivity, biological activity, and physical properties. Therefore, an exhaustive and accurate structural characterization is not merely academic but a critical prerequisite for its application.

The proposed structure for this compound is based on its IUPAC name, methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate, and its known chemical formula, $C_7H_5Br_2NO_3$ [\[1\]](#)[\[2\]](#). This guide will systematically present the evidence required to confirm this proposed structure beyond any reasonable doubt.

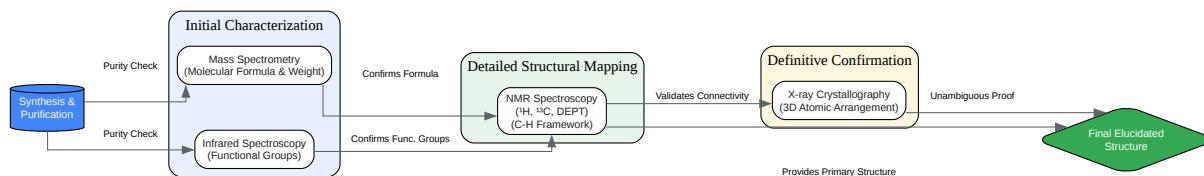
Table 1: Core Molecular Properties

Property	Value	Source
IUPAC Name	methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate	PubChem[1]
CAS Number	321596-55-8	Sigma-Aldrich[2]
Molecular Formula	$C_7H_5Br_2NO_3$	PubChem[1]
Molecular Weight	310.93 g/mol	PubChem[1]

| Monoisotopic Mass | 308.86362 Da | [PubChem\[1\]](#) |

The Analytical Strategy: A Self-Validating Workflow

The elucidation of a novel or complex molecule is akin to solving a puzzle. Each piece of analytical data provides a clue, and the final picture only becomes clear when all pieces fit together logically. Our strategy is designed as an integrated workflow where each technique corroborates the findings of the others.

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Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

Before delving into the complex carbon-hydrogen framework, we first confirm the molecular formula and the presence of key functional groups.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Mass spectrometry is the first point of call to validate the molecular weight and elemental composition. For this molecule, the presence of two bromine atoms creates a highly characteristic isotopic pattern that serves as a crucial diagnostic tool.

Expected Outcome:

- Molecular Ion Peak: The mass spectrum should exhibit a cluster of peaks for the molecular ion $[M]^+$. Due to the natural abundances of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), we expect a characteristic triplet:
 - $[M]^+$: Containing two ^{79}Br atoms.
 - $[M+2]^+$: Containing one ^{79}Br and one ^{81}Br atom.

- $[M+4]^+$: Containing two ^{81}Br atoms. The relative intensities of these peaks will be approximately 1:2:1.
- High-Resolution MS (HRMS): HRMS provides the exact mass, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for $\text{C}_7\text{H}_5^{79}\text{Br}_2\text{NO}_3$ is 308.86362 Da[1]. An experimental value within a few parts per million (ppm) of this theoretical value would confirm the elemental composition.

Experimental Protocol (Electron Ionization - EI-MS):

- Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.
- Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.
- Analysis: Scan a mass range (e.g., m/z 50-400) to detect the molecular ion and its fragment ions. For HRMS, a technique like Time-of-Flight (TOF) or Orbitrap is employed.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of bonds within the molecule, providing a rapid and non-destructive method for identifying the functional groups present.

Expected Absorption Bands: The structure of **Methyl 4,6-dibromo-3-hydroxypicolinate** suggests several characteristic IR absorption bands. The presence of these bands provides strong, corroborating evidence for the proposed functional groups.[3][4][5]

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Intensity
3400 - 3200	O-H (hydroxyl)	Stretch	Broad, Medium
~3050	C-H (aromatic)	Stretch	Weak
~2950	C-H (methyl)	Stretch	Weak
~1720	C=O (ester)	Stretch	Strong, Sharp
1600 - 1450	C=C / C=N (pyridine ring)	Stretch	Medium to Strong
1300 - 1100	C-O (ester)	Stretch	Strong

| Below 700 | C-Br | Stretch | Medium |

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
- Analysis: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Detailed Structural Mapping: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Expected Signals: The proposed structure has three distinct types of protons, which should give rise to three signals in the ¹H NMR spectrum.

- Aromatic Proton (H-5): The pyridine ring has only one proton remaining at the 5-position. It has no adjacent protons, so it should appear as a singlet. Its chemical shift will be downfield (likely > 7.5 ppm) due to the deshielding effects of the aromatic ring and electronegative bromine atoms.
- Hydroxyl Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent, but it is typically found between 5-9 ppm for phenolic hydroxyls.
- Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. They are attached to an oxygen atom, placing their chemical shift around 3.8-4.0 ppm.[6][7]

¹³C NMR Spectroscopy: Assembling the Carbon Skeleton

Expected Signals: The molecule has 7 carbon atoms, all in unique chemical environments. Therefore, a standard broadband-decoupled ¹³C NMR spectrum should display 7 distinct signals.

- Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear furthest downfield, typically in the range of 160-170 ppm.[8]
- Pyridine Ring Carbons (C2, C3, C4, C5, C6): These five carbons will appear in the aromatic region (approx. 110-160 ppm). The carbons directly attached to electronegative atoms (N, O, Br) will be the most deshielded.
- Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be the most upfield signal, typically appearing around 50-55 ppm.[9]

Advanced Technique: DEPT (Distortionless Enhancement by Polarization Transfer) To confirm the carbon assignments, a DEPT-135 experiment is invaluable. In this experiment:

- CH₃ and CH carbons appear as positive signals.
- CH₂ carbons appear as negative signals.

- Quaternary carbons (including C=O) do not appear.

For our target molecule, the DEPT-135 spectrum should show two positive signals (C-5 and -OCH₃) and no negative signals. This confirms the presence of one CH and one CH₃ group, and five quaternary carbons (C-2, C-3, C-4, C-6, and C=O).[\[10\]](#)

Table 3: Predicted ¹H and ¹³C NMR Data

Nucleus	Predicted Shift (ppm)	Multiplicity	Assignment Rationale
¹ H	> 7.5	Singlet	Aromatic proton (H-5) with no neighbors.
¹ H	5.0 - 9.0	Broad Singlet	Labile hydroxyl proton.
¹ H	3.8 - 4.0	Singlet	Methyl ester protons.
¹³ C	160 - 170	Quaternary	Ester carbonyl carbon.
¹³ C	110 - 160	Multiple Quat. & 1 CH	Five distinct pyridine ring carbons.

| ¹³C | 50 - 55 | CH₃ | Methyl ester carbon. |

Experimental Protocol (NMR):

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for clearer observation of the -OH proton.
- Data Acquisition: Place the tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H Spectrum: Acquire a standard one-dimensional proton spectrum.
- ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time.

- DEPT-135 Spectrum: Run the DEPT-135 pulse sequence to differentiate carbon types.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atom-to-atom connectivity but also bond lengths, bond angles, and intermolecular interactions.[\[11\]](#)[\[12\]](#)

Principle: When a beam of X-rays is directed at a perfectly ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern contains detailed information about the arrangement of atoms in the crystal lattice. By analyzing this pattern, a 3D electron density map can be constructed, from which the positions of all non-hydrogen atoms can be determined with high precision.[\[13\]](#)[\[14\]](#)

Experimental Protocol:

- **Crystal Growth:** This is often the most challenging step. The compound must be induced to form high-quality, single crystals. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
- **Data Collection:** A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion and then rotated in the X-ray beam while thousands of diffraction spots are measured.[\[11\]](#)
- **Structure Solution and Refinement:** Specialized software is used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.[\[11\]](#)

Conclusion: A Convergence of Evidence

The structure elucidation of **Methyl 4,6-dibromo-3-hydroxypicolinate** is achieved not by a single experiment, but by the logical convergence of data from multiple, orthogonal analytical

techniques. Mass spectrometry confirms the molecular formula, with the bromine isotope pattern serving as a powerful initial validation. Infrared spectroscopy identifies the key functional groups—hydroxyl, ester, and the aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the molecular framework, establishing the precise connectivity of the atoms. Each of these steps validates the others, building a robust and self-consistent structural hypothesis. This hypothesis is then unequivocally confirmed by the "gold standard" of X-ray crystallography, which provides the final, definitive three-dimensional picture of the molecule. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any future research or development involving this compound.

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